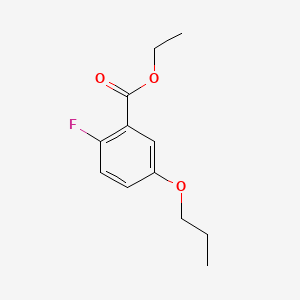
Ethyl 2-fluoro-5-propoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-fluoro-5-propoxybenzoate is an organic compound with the molecular formula C12H15FO3 and a molecular weight of 226.25 g/mol . It is a benzoate ester derivative, characterized by the presence of a fluorine atom and a propoxy group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-5-propoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-5-propoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high efficiency and yield, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-5-propoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include substituted benzoates with various functional groups.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and corresponding benzoic acid derivatives.
Scientific Research Applications
Ethyl 2-fluoro-5-propoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-5-propoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and stability, leading to improved efficacy in its intended application .
Comparison with Similar Compounds
Ethyl 2-fluoro-5-propoxybenzoate can be compared with other benzoate esters such as:
Ethyl 2-bromo-5-fluorobenzoate: Similar structure but with a bromine atom instead of a propoxy group.
Ethyl 2-chloro-5-propoxybenzoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-fluoro-5-methoxybenzoate: Similar structure but with a methoxy group instead of a propoxy group.
The uniqueness of this compound lies in the combination of the fluorine and propoxy groups, which confer specific chemical and physical properties that can be advantageous in certain applications .
Properties
Molecular Formula |
C12H15FO3 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
ethyl 2-fluoro-5-propoxybenzoate |
InChI |
InChI=1S/C12H15FO3/c1-3-7-16-9-5-6-11(13)10(8-9)12(14)15-4-2/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
RATZPSXSNKGJEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















